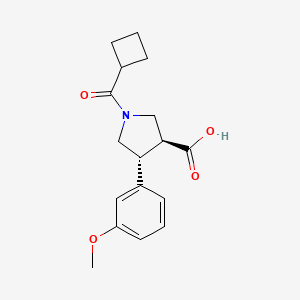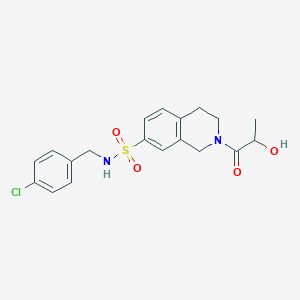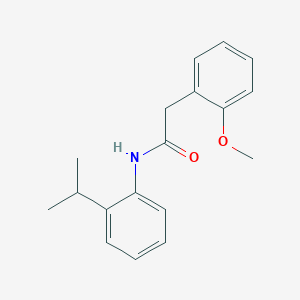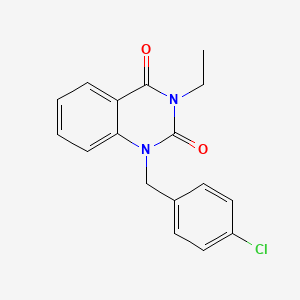
N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as SMT-717, is a small molecule drug compound that has been developed for its potential use as a therapeutic agent in the treatment of Alzheimer's disease. In
Aplicaciones Científicas De Investigación
Pharmacological Characterization
Research on compounds structurally similar to N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has revealed significant pharmacological potentials. For instance, studies on kappa-opioid receptor (KOR) antagonists have shown promising results in treating depression and addiction disorders. One such compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrated antidepressant-like efficacy and therapeutic potential in reinstating extinguished cocaine-seeking behavior in mouse models, indicating its potential for depression and addiction treatment (Grimwood et al., 2011).
Chemical Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of thiophene derivatives have been a subject of interest due to their diverse pharmacological activities. Studies have focused on developing novel synthetic routes to access various piperidine, pyrrolidine, and related compounds with potential biological activities. For example, research into the synthesis and anticancer activity of thiophene-2-carboxaldehyde derivatives revealed that these compounds exhibit good antibacterial, antifungal activity, and promising anticancer properties. This suggests their utility in developing new therapeutic agents (Shareef et al., 2016).
Neuropharmacological Applications
The exploration of compounds targeting specific receptors in the brain has led to significant findings in neuropharmacology. For example, studies on cannabinoid receptor antagonists have provided insights into the potential therapeutic applications of these compounds in treating neurodegenerative diseases and conditions associated with neuroinflammation. Such research underscores the importance of understanding receptor-ligand interactions and the development of selective receptor antagonists for clinical applications (Shim et al., 2002).
Metabolic Studies
Metabolism and disposition studies of pharmacologically active compounds are crucial for drug development. Research into the metabolism of orexin receptor antagonists, for example, has provided valuable information on the metabolic pathways and potential metabolites of these compounds, aiding in the understanding of their pharmacokinetic profiles and safety (Renzulli et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSTYWVHMUHGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)



![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)